Product packaging for n-(4-benzyloxybenzyl)methylamine(Cat. No.:CAS No. 169943-94-6)

n-(4-benzyloxybenzyl)methylamine

Cat. No.: B173311
CAS No.: 169943-94-6
M. Wt: 227.3 g/mol
InChI Key: MZVIOYFRVOFCDI-UHFFFAOYSA-N
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Description

Historical Context of Related Alkylamines and Benzylamines in Chemical Synthesis

The journey of n-(4-benzyloxybenzyl)methylamine in academic research is best understood within the broader historical context of its parent classes: alkylamines and benzylamines. Alkylamines, organic compounds derived from ammonia (B1221849) with one or more alkyl groups, have been fundamental building blocks in organic chemistry since the 19th century. Their synthesis and reactivity have been extensively studied, with early methods often involving the reaction of alkyl halides with ammonia, a process known to sometimes result in multiple alkylations. clockss.org

Benzylamines, a subset of alkylamines containing a benzyl (B1604629) group, have also played a crucial role in the development of synthetic chemistry. ias.ac.in The benzyl group's relative stability and its susceptibility to cleavage under specific conditions have made benzylamines valuable as intermediates and as protecting groups for amines in multi-step syntheses. A common method for their preparation is the reductive amination of aldehydes and ketones. arkat-usa.orgorganic-chemistry.org This reaction, which involves the formation of an imine or enamine intermediate followed by reduction, is a cornerstone of amine synthesis. mdma.ch

Academic Significance and Research Interest in this compound

The academic significance of this compound stems from its utility as a precursor for a variety of functionalized molecules. Its structure incorporates a benzyloxy group, which can act as a protecting group for the phenolic hydroxyl group, and a secondary amine that is amenable to further chemical modification.

Research has demonstrated the use of related 4-(alkylamino)benzyl-N-methylamines as effective protecting groups in the synthesis of N-methylamides and other amines. clockss.org These protecting groups can be selectively and efficiently removed under specific conditions, such as with trifluoroacetic acid, highlighting their practical application in complex synthetic pathways. clockss.org The presence of the benzyloxy moiety in this compound suggests its potential in similar protective group strategies.

Furthermore, the core structure of this compound is a recurring motif in compounds designed for biological evaluation. The ability to introduce various substituents onto the benzylamine (B48309) framework allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Overview of Key Research Domains Pertaining to this compound

The research applications of this compound and its derivatives are primarily concentrated in the fields of medicinal chemistry and organic synthesis.

Medicinal Chemistry:

A significant area of investigation involves the use of n-(4-benzyloxybenzyl)amine derivatives as scaffolds for the development of novel therapeutic agents. Notably, a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been synthesized and evaluated for their potential as antimycobacterial agents against Mycobacterium tuberculosis. nih.gov In this research, various substituted (benzyloxy)benzylamines were prepared as key intermediates. nih.gov Although the specific synthesis of the N-methylated analog was not detailed, the study underscores the importance of this structural class in the search for new treatments for tuberculosis. nih.gov

The general synthetic route to these precursor amines often involves the reduction of a nitrile to a primary amine, which can then be further functionalized. For example, the synthesis of 4-(benzyloxy)benzylamine has been achieved through the reduction of 4-(benzyloxy)benzonitrile using lithium aluminum hydride (Li(AlH4)). nih.gov This primary amine can then, in principle, be N-methylated to yield this compound.

Organic Synthesis:

In the realm of pure organic synthesis, the utility of benzylamines as versatile intermediates is well-established. The this compound structure can be a valuable building block for the construction of more complex heterocyclic systems. The secondary amine functionality allows for its incorporation into various ring-forming reactions, leading to the synthesis of novel molecular architectures. While specific examples focusing solely on this compound are not extensively documented in the reviewed literature, the principles of benzylamine chemistry suggest its potential in this domain.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H17NO B173311 n-(4-benzyloxybenzyl)methylamine CAS No. 169943-94-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-1-(4-phenylmethoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14/h2-10,16H,11-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZVIOYFRVOFCDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Precursor Chemistry of N 4 Benzyloxybenzyl Methylamine

Retrosynthetic Analysis and Key Precursor Identification for n-(4-benzyloxybenzyl)methylamine

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing the target molecule into simpler, readily available starting materials through a series of conceptual "disconnections" of key chemical bonds. researchgate.netdeanfrancispress.com

For this compound, two primary disconnections guide the synthetic planning:

C-N Bond Disconnection: The most logical disconnection is at the carbon-nitrogen bond of the secondary amine. This breaks the molecule into a benzyl (B1604629) electrophile and a methylamine (B109427) nucleophile. This suggests two primary synthetic routes: reductive amination and alkylation.

C-O Bond Disconnection: A further disconnection of the ether linkage points to 4-hydroxy-substituted precursors.

These disconnections identify the following key precursors:

4-Benzyloxybenzaldehyde: A pivotal intermediate where the benzyl ether is already in place.

Methylamine: The source of the methylamino group.

4-Benzyloxybenzyl halide: An alternative electrophile to the aldehyde, typically the bromide or chloride.

4-Hydroxybenzaldehyde (B117250) and Benzyl halide: More fundamental precursors for constructing the 4-benzyloxybenzaldehyde intermediate.

4-Cyanophenol: A precursor for an alternative multi-step route. nih.gov

Classical Synthetic Routes to this compound

Traditional methods for synthesizing secondary amines like this compound have been well-established in organic chemistry.

Reductive amination is a highly effective and widely used method for forming amines. This process typically involves two stages: the reaction of a carbonyl compound with an amine to form an imine or enamine, followed by the reduction of this intermediate to the target amine. vaia.comorganic-chemistry.org

In the context of this compound synthesis, this involves the reaction of 4-benzyloxybenzaldehyde with methylamine . The initial reaction forms the intermediate N-(4-benzyloxybenzylidene)methanamine (an imine). This imine is then reduced in situ or in a subsequent step to yield the final secondary amine product. prepchem.comorgsyn.org A variety of reducing agents can be employed for this transformation, each with specific advantages regarding reactivity and selectivity. organic-chemistry.org

One significant issue with reductive amination can be the formation of by-products. The desired secondary amine product, this compound, can sometimes react with another molecule of the aldehyde, leading to the formation of a tertiary amine by-product. vaia.comchegg.com

Table of Common Reducing Agents for Reductive Amination

Reducing Agent Abbreviation Characteristics
Sodium Borohydride (B1222165) NaBH₄ A common, mild reducing agent, often used in alcoholic solvents.
Sodium Cyanoborohydride NaBH₃CN More selective than NaBH₄; effective at acidic pH, reducing the iminium ion faster than the carbonyl group.
Sodium Triacetoxyborohydride (B8407120) STAB, Na(OAc)₃BH A mild and selective reagent, particularly effective for reductive aminations and tolerant of many functional groups. organic-chemistry.org
Catalytic Hydrogenation H₂/Catalyst (e.g., Pd/C, PtO₂) A "clean" method that produces water as the only by-product, but may not be compatible with other reducible functional groups in the molecule. prepchem.com

Alkylation Reactions Utilizing Benzyl Halides and Amine Intermediates

The alkylation of amines with alkyl halides is a fundamental C-N bond-forming reaction. wikipedia.org In this approach, methylamine is reacted directly with a 4-benzyloxybenzyl halide (e.g., 4-benzyloxybenzyl bromide). The reaction proceeds via a nucleophilic aliphatic substitution, where the nitrogen atom of methylamine attacks the electrophilic benzylic carbon, displacing the halide. sarthaks.comdoubtnut.com

However, this method suffers from a significant drawback: a lack of selectivity due to over-alkylation. masterorganicchemistry.comlibretexts.org The product, this compound, is a secondary amine which is often more nucleophilic than the starting primary amine. Consequently, it can compete with the remaining methylamine and react with another molecule of the 4-benzyloxybenzyl halide. This leads to the formation of the tertiary amine, bis(4-benzyloxybenzyl)methylamine, and can even proceed to form a quaternary ammonium (B1175870) salt. libretexts.org For this reason, direct alkylation is often a less desirable method for preparing pure secondary amines unless a large excess of the starting amine is used.

More elaborate, multi-step syntheses can provide greater control and lead to higher purity products. One such pathway begins with precursors that are one step removed from the key intermediates.

A documented synthesis involves the initial preparation of 4-(benzyloxy)benzonitrile. This is achieved through a nucleophilic substitution reaction (specifically, a Williamson ether synthesis) between 4-cyanophenol and a benzyl bromide in the presence of a base like potassium carbonate. nih.gov The resulting 4-(benzyloxy)benzonitrile is a stable intermediate that can be isolated and purified. nih.gov

The next step is the reduction of the nitrile group. Powerful reducing agents like lithium aluminum hydride (Li(AlH₄)) are used to reduce the nitrile to a primary amine, yielding 4-(benzyloxy)benzylamine. nih.gov This primary amine can then be selectively converted to the desired secondary amine, this compound, through subsequent N-methylation, for example, via another reductive amination step using formaldehyde.

Modern Synthetic Advancements for this compound Production

Recent progress in organic synthesis has focused on developing more efficient, selective, and sustainable methods, particularly through the use of catalysis.

Modern advancements have largely centered on improving the reductive amination process through catalysis. While classical methods often rely on stoichiometric amounts of hydride reagents, catalytic approaches utilize a sub-stoichiometric amount of a catalyst to achieve the transformation, often with hydrogen gas or other simple reductants.

Various metal catalysts have been shown to be effective for reductive amination. Ruthenium complexes, for instance, have been successfully used for the reductive amination of aldehydes to form secondary amines. organic-chemistry.orgresearchgate.net Similarly, iridium-catalyzed reactions have been developed for the N-methylation of amines. researchgate.net

A notable advancement is the use of catalysts derived from metal-organic frameworks (MOFs). For example, cobalt nanoparticles supported on nitrogen-doped carbon, derived from a MOF, have been demonstrated as highly effective and reusable catalysts for the synthesis of a wide range of amines, including N-methylamines, via reductive amination. researchgate.net These catalytic systems offer advantages such as high stability, cost-effectiveness, and the ability to perform reactions under milder conditions, representing a significant improvement over traditional synthetic protocols. researchgate.net

Purification and Isolation Methodologies for Research-Grade this compound

Obtaining research-grade this compound requires effective purification to remove unreacted starting materials, catalysts, and byproducts. The choice of purification method depends on the nature of the impurities and the scale of the synthesis.

Column Chromatography: Flash column chromatography is a widely used technique for the purification of amines. biotage.com Due to the basic nature of the amine, it can interact strongly with the acidic silica (B1680970) gel, leading to peak tailing and poor separation. biotage.com To mitigate this, several strategies can be employed:

Addition of a competing amine: A small amount of a volatile amine, such as triethylamine (B128534) (typically 0.1-1%), is added to the eluent. rsc.org This neutralizes the acidic sites on the silica gel, leading to better peak shapes and improved separation. chemicalforums.com

Use of amine-functionalized silica: Pre-treated amine-functionalized silica gel can be used as the stationary phase. This minimizes the acid-base interactions and often allows for purification with simpler solvent systems like hexane (B92381)/ethyl acetate (B1210297). biotage.com

Reversed-phase chromatography: For more polar amines or when normal-phase chromatography is ineffective, reversed-phase chromatography using a C18 column can be an alternative. The mobile phase is typically a mixture of water and acetonitrile (B52724) or methanol, often with a pH modifier to ensure the amine is in its neutral form for better retention. biotage.com

A typical column chromatography purification setup is detailed below:

ParameterDescription
Stationary Phase Silica gel (with or without amine treatment) or amine-functionalized silica. biotage.comrsc.org
Mobile Phase (Eluent) A gradient of ethyl acetate in hexane or dichloromethane (B109758) in methanol, often with added triethylamine. chemicalforums.com
Detection Thin-layer chromatography (TLC) with a suitable stain (e.g., ninhydrin (B49086) for primary/secondary amines) or UV light if the compound is UV-active.

Recrystallization: If the synthesized this compound is a solid at room temperature, recrystallization can be a highly effective method for achieving high purity. google.com This technique relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures. The crude product is dissolved in a minimal amount of a hot solvent in which it is highly soluble. Upon cooling, the solubility decreases, and the pure compound crystallizes out, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial and is typically determined empirically. Common solvents for recrystallizing benzylamine (B48309) derivatives include ethanol, methanol, isopropanol, or mixtures with water or non-polar solvents like hexanes.

Distillation: For liquid amines, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities. researchgate.net The boiling point of this compound would need to be determined, and a vacuum applied to lower the boiling point to prevent thermal decomposition.

Acid-Base Extraction: An initial workup procedure often involves acid-base extraction to separate the basic amine from neutral or acidic impurities. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine is protonated and moves to the aqueous layer. The layers are separated, and the aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent. This method is effective for removing non-basic impurities.

By employing these purification techniques, often in combination, research-grade this compound with high purity can be obtained.

Mechanistic Investigations and Reactivity Studies of N 4 Benzyloxybenzyl Methylamine

Reaction Mechanism Elucidation of n-(4-benzyloxybenzyl)methylamine Formation

The formation of this compound is most commonly achieved through reductive amination. This well-established synthetic route involves the reaction of 4-benzyloxybenzaldehyde with methylamine (B109427) in the presence of a reducing agent. vaia.comorganic-chemistry.org

The mechanism proceeds in two principal steps:

Imine Formation: The process begins with the nucleophilic attack of the methylamine nitrogen on the carbonyl carbon of 4-benzyloxybenzaldehyde. This is followed by the elimination of a water molecule to form an intermediate N-methylbenzimine. orgsyn.org This step is typically reversible and is driven to completion by the removal of water or by the subsequent reduction step.

Reduction: The formed imine is then reduced to the corresponding secondary amine, this compound. Various reducing agents can be employed for this transformation, with sodium borohydride (B1222165) (NaBH₄) and sodium triacetoxyborohydride (B8407120) (STAB) being common choices due to their mildness and selectivity. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also an effective method. prepchem.com

A potential side reaction in this process is the formation of a tertiary amine, N-methyldibenzylamine. This can occur if the newly formed this compound reacts with another molecule of 4-benzyloxybenzaldehyde to form a secondary iminium ion, which is then further reduced. vaia.comchegg.com Careful control of reaction conditions, such as the stoichiometry of the reactants, can minimize this side product. organic-chemistry.org

Derivatization Strategies for this compound

The structure of this compound offers several sites for chemical modification, making it a versatile scaffold for the synthesis of a diverse range of derivatives. These strategies primarily target the secondary amine, the benzyl (B1604629) ether linkage, and the aromatic rings.

The secondary amine functionality is a primary site for derivatization.

Acylation: The amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to form the corresponding amides. This reaction is a fundamental transformation in organic synthesis.

Carbamylation: Reaction with isocyanates or carbamoyl (B1232498) chlorides yields carbamides (ureas). For instance, p-toluenesulfonyl isocyanate can be used to label hydroxyl groups, but similar reagents can react with amines to form urea (B33335) derivatives. nih.gov

Sulfonylation: The amine can be converted to a sulfonamide by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, typically in the presence of a base. core.ac.uk Sulfonamides are significant in medicinal chemistry and can also serve as protecting groups for amines. core.ac.uk

Derivatization TypeReagent ClassFunctional Group Formed
AcylationAcyl Halides, AnhydridesAmide
CarbamylationIsocyanates, Carbamoyl ChloridesUrea (Carbamide)
SulfonylationSulfonyl ChloridesSulfonamide

The benzyl ether group serves as a robust protecting group for the phenolic hydroxyl group but can be selectively cleaved to generate new analogs. organic-chemistry.org

Hydrogenolysis: The most common method for benzyl ether cleavage is catalytic hydrogenolysis. youtube.comyoutube.com This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under an atmosphere of hydrogen gas (H₂). youtube.comyoutube.com The process is generally clean and high-yielding, producing the corresponding phenol (B47542), n-(4-hydroxybenzyl)methylamine, and toluene (B28343) as a byproduct. youtube.com

Acidic Cleavage: Strong acids can also cleave benzyl ethers, although this method is less common and limited to substrates that can tolerate acidic conditions. organic-chemistry.org

Oxidative Cleavage: While simple benzyl ethers are relatively stable to oxidative conditions, certain reagents like dichlorodicyanoquinone (DDQ) can facilitate their cleavage, especially with specific substitution patterns on the aromatic ring or under photoirradiation. organic-chemistry.orgnih.gov For example, p-methoxybenzyl (PMB) ethers are more readily cleaved by oxidants like DDQ. organic-chemistry.orgnih.gov

The resulting phenol can then be subjected to further reactions, such as alkylation or esterification, to synthesize a wide array of analogs with different substituents at the 4-position of the benzyl ring.

Both aromatic rings in this compound can potentially undergo electrophilic aromatic substitution (EAS), though the reactivity of each ring is influenced by the existing substituents. uci.edumsu.edu

The Benzyloxy-Substituted Ring: The benzyloxy group (-OCH₂Ph) is an ortho-, para-directing activator. The ether oxygen donates electron density to the ring through resonance, making the positions ortho and para to the benzyloxy group more nucleophilic and thus more susceptible to electrophilic attack. msu.edu

The Benzyl Ring: The methylamino-methyl group (-CH₂NHCH₃) attached to the other ring is also an ortho-, para-directing activator, albeit a weaker one.

Common EAS reactions include:

Halogenation: Introduction of halogen atoms (Cl, Br) using reagents like Br₂ with a Lewis acid catalyst (e.g., FeBr₃). youtube.com

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ + SO₃). msu.edu

Friedel-Crafts Alkylation/Acylation: Introduction of alkyl or acyl groups, although these reactions can be complicated by the presence of the amine functionality, which can react with the Lewis acid catalyst. msu.edu

The specific regioselectivity of these reactions would depend on the interplay of electronic and steric effects from the substituents on both rings. uci.edu

Stability and Degradation Pathways of this compound under Controlled Research Conditions

The stability of this compound is largely dictated by the robustness of its constituent functional groups: the secondary amine, the benzyl ether, and the aromatic systems.

Under typical laboratory storage conditions (cool, dry, dark), the compound is generally stable. However, it can be susceptible to degradation under specific conditions:

Oxidative Degradation: The secondary amine can be susceptible to oxidation, which could potentially lead to the formation of imines or other oxidized species. The benzylic C-H bonds are also potential sites for oxidation.

Acid/Base Instability: While generally stable, prolonged exposure to strong acids or bases could lead to degradation. Strong acids can facilitate the cleavage of the benzyl ether, as mentioned previously. organic-chemistry.org

Photodegradation: Aromatic compounds can be sensitive to UV light. The 2-nitrobenzyl group, a related structure, is known to be a photoremovable protecting group, suggesting that UV exposure could potentially lead to cleavage or other reactions. organic-chemistry.org

Hydrogenolysis: As a key deprotection strategy, the benzyl ether linkage is inherently unstable to catalytic hydrogenation, which leads to its cleavage. youtube.comyoutube.com

Systematic studies detailing the precise degradation products and pathways under various controlled conditions (e.g., pH, temperature, light exposure) are not extensively reported in the general literature but can be inferred from the known reactivity of its functional groups.

Role of this compound as a Synthetic Intermediate in Complex Molecule Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of more complex molecules, particularly in the field of medicinal chemistry.

Synthesis of Biologically Active Compounds: The scaffold is a component of various molecules synthesized for pharmacological evaluation. For example, it has been incorporated into N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis. nih.gov In these syntheses, the amine serves as a nucleophile, reacting with other electrophilic fragments to build the target molecule. nih.gov

Use as a Protected Precursor: The benzyl ether serves as a protecting group for a phenolic hydroxyl group. This allows for chemical transformations to be performed on other parts of the molecule, such as the amine, without affecting the phenol. clockss.org The benzyl group can then be removed at a later stage of the synthesis to reveal the phenol, which may be crucial for the biological activity of the final compound or allow for further diversification. clockss.orgnih.gov For instance, the debenzylation of related N-benzyl protected compounds is a key step in the synthesis of certain neuronal nitric oxide synthase inhibitors. nih.gov

Building Block for Ligands and Antagonists: The structural motif is found in antagonists for various receptors. For example, a related structure is part of JTC-801, a nociceptin (B549756) receptor (NOP) antagonist. nih.gov The synthesis of analogs of such complex molecules often involves using building blocks like this compound or its precursors.

The utility of this compound as an intermediate stems from the predictable reactivity of its functional groups, allowing for sequential and controlled modifications to assemble complex molecular architectures.

Computational Chemistry and Theoretical Modeling of N 4 Benzyloxybenzyl Methylamine

Quantum Chemical Calculations for Electronic Structure of n-(4-benzyloxybenzyl)methylamine

Quantum chemical calculations are fundamental to understanding the electronic makeup of a molecule. Methods such as Density Functional Theory (DFT) are often employed to determine the electronic structure, providing a basis for interpreting molecular properties and reactivity. For a molecule like this compound, these calculations reveal how the interplay between the benzyl (B1604629) ring, the ether linkage, the phenyl ring, and the methylamine (B109427) group dictates its electronic character.

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO is a critical parameter indicating the molecule's kinetic stability and chemical reactivity. banglajol.info

In this compound, the HOMO is expected to be localized primarily on the electron-rich regions, particularly the nitrogen atom of the methylamine group and the oxygen atom of the benzyloxy group, due to their lone pairs of electrons. The LUMO, conversely, is likely distributed over the aromatic rings, which can accept electron density. The analysis of these orbitals helps predict how the molecule will interact with other reagents. nih.gov For instance, an electrophilic attack is most probable at the sites with high HOMO density.

Table 1: Representative FMO Analysis Data for this compound This table presents hypothetical data, as specific computational studies on this molecule were not found in the search results. The values are representative of what would be expected from a DFT calculation.

ParameterEnergy (eV)Implication
HOMO Energy-5.85Indicates the energy of the most available electrons for donation (nucleophilicity).
LUMO Energy-0.95Indicates the energy of the lowest energy orbital for electron acceptance (electrophilicity).
HOMO-LUMO Gap (ΔE)4.90A larger gap suggests higher kinetic stability and lower chemical reactivity.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map, also known as a molecular electrostatic potential (MEP) map, illustrates the three-dimensional charge distribution of a molecule. libretexts.org It is generated by mapping the electrostatic potential onto the molecule's electron density surface. ucsb.edu This visual tool is invaluable for predicting sites of nucleophilic and electrophilic attack and understanding non-covalent interactions. uni-muenchen.denih.gov

In an EPS map, regions of negative potential (typically colored red or yellow) are electron-rich and are susceptible to electrophilic attack. For this compound, these areas would be concentrated around the nitrogen and oxygen atoms. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack; these would be found around the hydrogen atoms, particularly the amine proton. vaia.com The map provides a clear, intuitive guide to the molecule's reactive sites. nih.gov

Conformational Analysis of this compound

The flexibility of this compound, arising from several rotatable single bonds, means it can exist in numerous three-dimensional arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies.

Energy minimization is a computational process used to find the most stable conformation (the global minimum) of a molecule. The process involves systematically altering the geometry (bond lengths, bond angles, and dihedral angles) to find the arrangement with the lowest potential energy. For a flexible molecule like this compound, exploring the conformational landscape is complex. The rotation around the C-N bond, the C-C bond of the benzyl group, and the C-O-C ether linkage gives rise to a multitude of possible conformers. Computational methods can identify several low-energy conformers that are likely to be present at room temperature.

Table 2: Hypothetical Low-Energy Conformers of this compound This table presents hypothetical data to illustrate the concept of a conformational search.

ConformerDihedral Angle (C-O-C-C)Dihedral Angle (C-C-N-C)Relative Energy (kcal/mol)
1 (Global Minimum)178.5°65.2°0.00
2-68.3°64.9°1.25
3175.4°-170.1°2.10

Molecular Dynamics Simulations for Dynamic Behavior

While energy minimization identifies static, low-energy structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of a molecule over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, simulating their movements and interactions over a specific period. rsc.org This approach allows for the observation of conformational changes, vibrational motions, and the molecule's behavior in a solvent. For this compound, an MD simulation could reveal the flexibility of the benzyl and methylamine groups and how their movements might influence the accessibility of reactive sites. github.io

Reaction Pathway Prediction and Transition State Modeling for this compound Reactions

Computational chemistry is a powerful tool for elucidating reaction mechanisms. By modeling the potential energy surface of a reaction, chemists can identify the lowest energy path from reactants to products. This involves locating the transition state—the highest energy point along the reaction coordinate—and calculating its structure and energy. The energy of the transition state determines the activation energy of the reaction, which is crucial for understanding reaction rates.

For this compound, a plausible reaction to model would be an N-debenzylation or reactions involving the amine group. clockss.org The FMO and EPS analyses would suggest that the nitrogen atom is the most likely site for protonation or reaction with an electrophile. Theoretical modeling could then be used to map the entire reaction pathway, calculating the energies of reactants, intermediates, transition states, and products. This provides a detailed, step-by-step understanding of the chemical transformation at the molecular level.

Ligand-Protein Docking Simulations Involving this compound and Its Analogs

A thorough review of scientific literature and chemical databases did not yield any specific ligand-protein docking simulation studies for this compound. Consequently, no data tables containing research findings such as docking scores, binding energies, or identified molecular interactions with specific protein targets can be provided at this time.

While docking studies have been performed on compounds containing benzyl or methylamine moieties, the unique combination present in this compound has not been the specific subject of published computational docking analyses.

Structure Activity Relationship Sar and Molecular Interactions of N 4 Benzyloxybenzyl Methylamine Analogs

Design Principles for n-(4-benzyloxybenzyl)methylamine Analogs with Modulated Molecular Features

The design of this compound analogs is guided by the goal of optimizing their interaction with specific biological targets, such as receptors or enzymes. This involves a detailed consideration of how modifications to the core scaffold—comprising the amine, benzyl (B1604629), and benzyloxy moieties—can influence the compound's physicochemical properties and its binding affinity.

The amine group is a primary site for modification. Altering the substitution on the nitrogen atom can significantly impact the compound's basicity, polarity, and steric bulk. For instance, increasing the alkyl chain length on the nitrogen or introducing cyclic substituents can modulate lipophilicity, which in turn affects cell permeability and interaction with hydrophobic pockets in the target protein. N-methylation, as in the parent compound, often represents a balance between maintaining sufficient polarity for aqueous solubility and providing adequate lipophilicity for membrane traversal.

The benzyl group offers another avenue for structural variation. Substitution on the phenyl ring of the benzyl moiety can introduce a range of electronic and steric effects. Electron-donating groups (e.g., methoxy, methyl) or electron-withdrawing groups (e.g., halogens, nitro) can alter the electron density of the aromatic ring and its ability to participate in π-π stacking or cation-π interactions with the target protein. The position of these substituents (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and its potential to form specific interactions, such as hydrogen bonds or halogen bonds.

A key design principle is the concept of isosteric replacement, where a functional group is replaced by another with similar steric and electronic properties to probe the importance of that group for biological activity. For example, replacing the ether oxygen with a sulfur atom (thioether) or a methylene (B1212753) group can help to understand the role of the oxygen's lone pairs in receptor binding.

Synthetic Strategies for Analogs with Modified Amine, Benzyl, or Benzyloxy Moieties

The synthesis of this compound analogs with modifications to the amine, benzyl, or benzyloxy moieties can be achieved through various established synthetic routes. A common and versatile approach begins with the appropriate starting materials, which are then elaborated in a stepwise fashion.

A general synthetic pathway to access these analogs often involves the reductive amination of a substituted benzaldehyde (B42025) with a primary or secondary amine. For the synthesis of this compound itself, 4-benzyloxybenzaldehyde would be reacted with methylamine (B109427) in the presence of a reducing agent like sodium borohydride (B1222165) or through catalytic hydrogenation.

Modification of the Amine Moiety: To introduce different substituents on the nitrogen atom, a variety of primary or secondary amines can be used in the reductive amination step with 4-benzyloxybenzaldehyde. For example, using ethylamine, propylamine, or cyclopropylamine (B47189) would yield the corresponding N-ethyl, N-propyl, or N-cyclopropyl analogs.

Modification of the Benzyl Moiety: To synthesize analogs with a modified benzyl group, the starting material would be a substituted 4-hydroxybenzaldehyde (B117250). This can be achieved by first protecting the hydroxyl group, performing the desired substitution on the aromatic ring, and then deprotecting it before the benzylation step. Alternatively, commercially available substituted 4-hydroxybenzaldehydes can be directly benzylated. The benzylation is typically carried out by reacting the substituted 4-hydroxybenzaldehyde with a benzyl halide in the presence of a base such as potassium carbonate.

Modification of the Benzyloxy Moiety: Analogs with a modified benzyloxy group are synthesized by using a substituted benzyl halide in the reaction with 4-hydroxybenzaldehyde or a related precursor. For example, reacting 4-hydroxybenzaldehyde with 4-fluorobenzyl bromide would introduce a fluorine atom on the terminal phenyl ring.

A detailed synthetic route for a series of N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which share the n-(4-benzyloxybenzyl)amine core, has been described. nih.gov This synthesis involves the initial SN2 reaction of 4-cyanophenol with various benzyl bromides to form 4-(benzyloxy)benzonitriles. nih.gov This is followed by the reduction of the nitrile group to the corresponding benzylamine (B48309) using a reducing agent like lithium aluminum hydride (Li(AlH4)). nih.gov This two-step, one-pot reaction first forms the imine intermediate, which is then hydrolyzed to the primary amine. nih.gov The resulting 4-(benzyloxy)benzylamines can then be further reacted to obtain the desired final products. nih.gov The yields for the formation of 4-(benzyloxy)benzylamines were reported to be in the range of 49-80%. nih.gov

Another relevant synthetic approach involves the use of 4-(alkylamino)benzyl-N-methylamines as protecting groups for the synthesis of N-methylamides and amines. clockss.org This methodology highlights efficient ways to manipulate benzylamine structures.

Starting Material 1 Starting Material 2 Reaction Type Product Moiety Modified Reference
4-HydroxybenzaldehydeSubstituted Benzyl HalideWilliamson Ether SynthesisBenzyloxy nih.gov
Substituted 4-HydroxybenzaldehydeBenzyl HalideWilliamson Ether SynthesisBenzylGeneral Knowledge
4-BenzyloxybenzaldehydePrimary/Secondary AmineReductive AminationAmineGeneral Knowledge
4-CyanophenolSubstituted Benzyl BromideSN2 ReactionBenzyloxy nih.gov
4-(Benzyloxy)benzonitrileLi(AlH4)ReductionAmine nih.gov

In Vitro Assessment of Molecular Interactions of this compound and Its Analogs

To understand the molecular basis of action for this compound and its analogs, a suite of in vitro assays is employed. These assays provide quantitative data on the binding affinity and functional activity of the compounds at their putative biological targets.

Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor. In this technique, a radiolabeled ligand with known high affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes expressing the receptor). The ability of an unlabeled test compound, such as an this compound analog, to displace the radioligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. This value can be converted to an inhibition constant (Ki), which reflects the affinity of the compound for the receptor.

Illustrative Data Table for Receptor Binding Affinity of Hypothetical Analogs:

Compound Modification Receptor Target Ki (nM)
Analog AUnmodifiedHypothetical Receptor X50
Analog BN-EthylHypothetical Receptor X75
Analog C4'-Fluoro (Benzyloxy)Hypothetical Receptor X25
Analog D4-Chloro (Benzyl)Hypothetical Receptor X40

Disclaimer: The data in this table is illustrative and designed to demonstrate the type of information obtained from receptor binding studies. It does not represent actual experimental data for this compound analogs.

If the biological target of this compound analogs is an enzyme, in vitro inhibition assays are conducted to determine their potency. These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor. The IC50 value, the concentration of the inhibitor that causes a 50% reduction in enzyme activity, is a common measure of potency.

For instance, various benzylamine-sulfonamide derivatives have been evaluated for their inhibitory activity against monoamine oxidase (MAO) isoforms. nih.gov In these studies, a fluorometric method is used to detect the production of hydrogen peroxide, a product of the MAO-catalyzed reaction. nih.gov Such assays have identified compounds with IC50 values in the nanomolar range for MAO-B. nih.gov

Illustrative Data Table for Enzyme Inhibition of Hypothetical Analogs:

Compound Modification Enzyme Target IC50 (µM)
Analog EUnmodifiedHypothetical Enzyme Y10
Analog FN-PropylHypothetical Enzyme Y25
Analog G3'-Methoxy (Benzyloxy)Hypothetical Enzyme Y5
Analog H2-Methyl (Benzyl)Hypothetical Enzyme Y15

Disclaimer: The data in this table is illustrative and intended to show the type of data generated from enzyme inhibition assays. It is not based on actual experimental results for this compound analogs.

To gain deeper insights into the thermodynamics and kinetics of the binding interaction, biophysical techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed.

Surface Plasmon Resonance (SPR) provides real-time data on the association (kon) and dissociation (koff) rates of a ligand binding to a target protein immobilized on a sensor chip. From these rate constants, the equilibrium dissociation constant (KD), a measure of affinity, can be calculated (KD = koff/kon). SPR is valuable for understanding how structural modifications affect the binding kinetics of the analogs.

Isothermal Titration Calorimetry (ITC) directly measures the heat change that occurs upon binding of a ligand to a protein in solution. This allows for the determination of the binding affinity (KA, the inverse of KD), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n). From these parameters, the entropy of binding (ΔS) and the Gibbs free energy of binding (ΔG) can be calculated. This thermodynamic profile provides a complete picture of the driving forces behind the molecular recognition process.

While specific SPR or ITC data for this compound is not publicly available, these techniques are widely used to characterize protein-ligand interactions and would be essential for a thorough investigation of its analogs.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Series

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties or structural features that are most influential in determining the activity, QSAR models can be used to predict the activity of novel, untested compounds and to guide the design of more potent analogs.

For a series of this compound analogs, a QSAR study would typically involve the following steps:

Data Set Preparation: A dataset of analogs with their experimentally determined biological activities (e.g., Ki or IC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors are calculated for each analog. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., steric, electronic, and hydrophobic fields).

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques to ensure its robustness and reliability.

While no specific QSAR models for the this compound series have been reported in the literature, QSAR studies on other classes of substituted benzenes and benzylamines have demonstrated the importance of various descriptors, such as hydrophobicity, electronic properties, and steric parameters, in determining their biological activities. A QSAR model for this compound analogs would likely highlight the contributions of the lipophilic benzyloxy group, the electronic nature of substituents on the aromatic rings, and the steric bulk around the amine nitrogen.

Biochemical and Cellular Research on N 4 Benzyloxybenzyl Methylamine Excluding Clinical Aspects

Investigations into Cellular Permeability and Intracellular Distribution of n-(4-benzyloxybenzyl)methylamine (in vitro cell models)

There are no available studies that have investigated the cellular permeability or intracellular distribution of this compound in in vitro cell models. Research has been conducted on more complex molecules that use this compound as a building block, but this data is not applicable to the parent compound itself.

Subcellular Localization Studies of this compound Using Advanced Microscopy

No public records of subcellular localization studies for this compound exist. Advanced microscopy techniques have not been applied to determine its distribution within cellular compartments.

Enzymatic Biotransformation and Metabolic Pathways of this compound (in vitro enzyme systems, cell lysates)

The enzymatic biotransformation and metabolic pathways of this compound have not been characterized. There are no published studies using in vitro enzyme systems or cell lysates to determine how this compound is metabolized.

Impact of this compound on Specific Biochemical Pathways (in vitro cellular assays)

There is no information available from in vitro cellular assays regarding the impact of this compound on any specific biochemical pathways. Its effects on cellular processes remain uninvestigated.

Mechanism of Action Studies at the Molecular and Cellular Level (e.g., signal transduction, pathway modulation, in vitro)

The mechanism of action of this compound at a molecular and cellular level is unknown. No in vitro studies on its potential modulation of signal transduction or other cellular pathways have been published. The primary documented use of this compound is as a reagent in the synthesis of other molecules, such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines, which have been evaluated for antimycobacterial properties nih.gov.

Advanced Analytical Strategies for N 4 Benzyloxybenzyl Methylamine in Research Contexts

Chromatographic Separations for n-(4-benzyloxybenzyl)methylamine and its Metabolites/Derivatives in Complex Research Samples

Chromatographic techniques are fundamental for the isolation and purification of this compound from intricate sample matrices, which is a critical prerequisite for accurate quantification and identification. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties and the research objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Method development and optimization are crucial for achieving the desired separation from potential metabolites and endogenous interferences.

Due to its basic nature, this compound can be retained and separated using reversed-phase, normal-phase, or mixed-mode chromatography. helixchrom.com For reversed-phase HPLC, a C18 or C8 column is typically employed. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. To ensure good peak shape and prevent tailing, which is common for basic compounds, additives like trifluoroacetic acid (TFA) or formic acid are often included in the mobile phase. helixchrom.com These additives work by protonating the amine group and minimizing its interaction with residual silanol (B1196071) groups on the stationary phase.

In instances where metabolites with varying polarities are being investigated, gradient elution is generally preferred over isocratic elution. This involves changing the composition of the mobile phase during the analytical run to effectively elute both less polar and more polar compounds. Detection can be achieved using a UV detector, as the two benzene (B151609) rings in the molecule provide strong chromophores, or a more universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD). helixchrom.com For quantitative analysis, coupling HPLC with mass spectrometry is the gold standard.

A typical HPLC method for the analysis of this compound could be developed and optimized based on the parameters outlined in the following table.

ParameterConditionRationale
Stationary Phase C18 (e.g., 4.6 x 150 mm, 2.7 µm)Provides good hydrophobic retention for the molecule.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterProvides protons to ensure the amine is in its ionic form, improving peak shape.
Mobile Phase B Acetonitrile with 0.1% TFAOrganic modifier for elution from the reversed-phase column.
Gradient 5% to 95% B over 15 minutesTo elute the parent compound and potential metabolites of varying polarities.
Flow Rate 1.0 mL/minA standard flow rate for analytical scale columns.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection UV at 254 nm / Mass SpectrometryThe aromatic rings allow for UV detection. MS provides mass information for identification.
Injection Volume 5 µLA typical volume for analytical HPLC.

This table presents a hypothetical but scientifically sound set of starting conditions for an HPLC method for this compound, based on established principles for similar analytes.

Gas Chromatography (GC) is a high-resolution separation technique, but it is generally reserved for volatile and thermally stable compounds. Direct analysis of this compound by GC is challenging due to its relatively high molecular weight and polarity, which can lead to poor peak shape and thermal degradation in the injector and column. researchgate.net

To overcome these limitations, derivatization is a common strategy. researchgate.net Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. For primary and secondary amines like this compound, acylation and silylation are the most common derivatization techniques. researchgate.net

Acylation, for instance with trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA), replaces the active hydrogen on the nitrogen atom with an acyl group. This process eliminates the polar N-H bond, thereby increasing volatility and often improving chromatographic behavior. nih.gov Similarly, silylation reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to introduce a trimethylsilyl (B98337) (TMS) group. researchgate.net The resulting derivatives are more volatile and less prone to adsorption on the GC column. researchgate.net

The choice of derivatizing agent can also enhance detection sensitivity, especially when using an electron capture detector (ECD) if fluorinated derivatives are formed. researchgate.net However, GC coupled with Mass Spectrometry (GC-MS) is the most powerful combination for the analysis of these derivatives, as it provides both retention time and mass spectral data for confident identification. nih.govnih.gov

Derivatizing AgentDerivative TypeAdvantages
Trifluoroacetic Anhydride (TFAA) AcylatedIncreases volatility, improves peak shape, can enhance ECD response. nih.gov
Pentafluoropropionic Anhydride (PFPA) AcylatedSimilar to TFAA, often provides excellent chromatographic properties. nih.gov
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) SilylatedHighly effective in increasing volatility and thermal stability. researchgate.net
Isobutyl Chloroformate CarbamateAllows for derivatization in a two-phase system. nih.gov

This table outlines potential derivatizing agents for this compound for GC analysis and the advantages of each, based on general practices for amine analysis.

Mass Spectrometry (MS) Techniques for Structural Elucidation and Quantification in Research

Mass Spectrometry (MS) is an indispensable tool in the analysis of this compound, providing information on its molecular weight, elemental composition, and structure. When coupled with a chromatographic separation technique, it offers unparalleled sensitivity and selectivity.

Tandem Mass Spectrometry (MS/MS) is a powerful technique for structural elucidation. nih.gov In an MS/MS experiment, the protonated molecule of this compound (m/z 228.1383 for [M+H]⁺) is selected in the first mass analyzer and then subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in a second mass analyzer. The fragmentation pattern provides a structural fingerprint of the molecule.

The fragmentation of this compound is expected to occur at the most labile bonds. The benzylic C-N bond and the ether bond are likely cleavage points. Common fragmentation pathways for amines include α-cleavage. miamioh.edu For this compound, this would involve the loss of the benzyl (B1604629) group or cleavage adjacent to the nitrogen.

Key expected fragment ions would include the tropylium (B1234903) ion (m/z 91) from the benzyl group and the benzyloxy-substituted benzyl cation (m/z 197). The fragmentation pattern can be used to confirm the identity of the parent compound and to identify potential metabolites. For example, hydroxylation of one of the aromatic rings would result in a mass shift of +16 Da in the parent ion and in the corresponding fragment ions. Demethylation would result in a mass shift of -14 Da. The systematic analysis of these fragmentation patterns is crucial for metabolite profiling studies. nih.gov

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Proposed Structure/Loss
228.1383197.0910[M+H - CH₃NH]⁺
228.1383107.0495[M+H - C₇H₇O]⁺
228.138391.0542[C₇H₇]⁺ (Tropylium ion)
228.1383121.0651[C₈H₉O]⁺

This table presents predicted fragment ions for this compound based on common fragmentation pathways for similar structures. The exact masses are calculated for the given elemental compositions.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. nih.gov This is particularly valuable for confirming the identity of this compound and for identifying unknown metabolites in complex samples.

The theoretical exact mass of the protonated this compound ([C₁₅H₁₈NO]⁺) is 228.1383 Da. HRMS instruments can measure this mass with an accuracy of a few parts per million (ppm), which allows for the unambiguous determination of its elemental formula. nih.gov This high mass accuracy is crucial for distinguishing the target analyte from other co-eluting compounds that may have the same nominal mass but a different elemental composition (isobaric interferences).

When analyzing metabolites, HRMS can be used to propose elemental formulas for the modified structures. For example, a metabolite with an additional oxygen atom (hydroxylation) would have an exact mass of 244.1332 Da ([C₁₅H₁₈NO₂]⁺). By comparing the measured accurate mass to the theoretical masses of possible elemental compositions, the most likely formula can be determined.

CompoundElemental FormulaTheoretical Exact Mass [M+H]⁺ (Da)
This compound C₁₅H₁₈NO228.1383
Hydroxylated metabolite C₁₅H₁₈NO₂244.1332
Demethylated metabolite C₁₄H₁₆NO214.1226
De-benzylated metabolite C₈H₁₂NO138.0913

This table illustrates the power of HRMS by showing the calculated exact masses for this compound and some of its potential metabolites. These precise values are used for their identification in complex mixtures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Advanced Structural and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of molecules in solution. For this compound, ¹H and ¹³C NMR would provide detailed information about the chemical environment of each proton and carbon atom.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the two aromatic rings, the benzylic CH₂ groups, the N-methyl group, and the N-H proton. The chemical shifts and coupling patterns of these signals would confirm the connectivity of the atoms. For instance, the protons on the benzyloxy-substituted ring would likely appear at slightly different chemical shifts than those on the other benzyl group due to the influence of the ether linkage.

The ¹³C NMR spectrum would show a signal for each unique carbon atom in the molecule. The chemical shifts of the carbon atoms would be indicative of their hybridization and chemical environment. For example, the carbons of the aromatic rings would appear in the downfield region (typically 110-160 ppm), while the aliphatic carbons of the methyl and methylene (B1212753) groups would be found in the upfield region.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the structure of this compound and its metabolites.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Aromatic H (benzyl) 7.2-7.4127-138
Aromatic H (benzyloxy) 6.9-7.3115-159
-O-CH₂- ~5.0~70
-N-CH₂- ~3.7~55
-N-CH₃ ~2.4~35
-NH- Variable-

This table provides predicted NMR chemical shift ranges for the different functional groups within this compound, based on general principles and data for similar compounds. rsc.orgbeilstein-journals.orgchemicalbook.com

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis

Two-dimensional (2D) NMR spectroscopy is an indispensable tool for establishing the precise bonding framework of organic molecules. By spreading the NMR information into two frequency dimensions, it resolves spectral overlap and reveals correlations between different nuclei, thus allowing for a step-by-step assembly of the molecular structure. For this compound, a suite of 2D NMR experiments, including COSY, HSQC, and HMBC, would be utilized to confirm its constitution.

Correlation SpectroscopY (COSY) is a homonuclear correlation technique that identifies protons that are coupled to each other, typically through two or three bonds (²JHH or ³JHH). youtube.comresearchgate.net In the COSY spectrum of this compound, cross-peaks would be expected between the protons of the benzylic methylene group and the N-methyl group, as well as between adjacent aromatic protons on both the benzyl and benzyloxy rings.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. nih.govcolumbia.edu This experiment is crucial for assigning the carbon signals in the spectrum. The HSQC spectrum of this compound would show a correlation between each proton and the carbon atom it is directly bonded to. For instance, the N-methyl protons would show a cross-peak to the N-methyl carbon, and the benzylic protons would correlate with the benzylic carbon.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy provides information about longer-range couplings between protons and carbons, typically over two or three bonds (²JCH and ³JCH). youtube.comcolumbia.edu This technique is particularly powerful for connecting different parts of a molecule. For this compound, HMBC would be instrumental in confirming the connectivity between the benzyl and benzyloxy moieties through the ether linkage, as well as the attachment of the methylamine (B109427) group to the benzyl ring. For example, correlations would be expected between the benzylic protons of the benzyloxy group and the carbon atoms of the 4-substituted aromatic ring.

To illustrate the expected correlations, a hypothetical data table is presented below, outlining the key 2D NMR correlations for this compound.

Proton (¹H) SignalCorrelating Carbon (¹³C) Signal (HSQC)Key HMBC Correlations (¹³C)Key COSY Correlations (¹H)
N-CH₃C-N (methyl)C-benzyl (methylene)Benzylic CH₂
Benzylic CH₂ (next to N)C-benzyl (methylene)C-N (methyl), Aromatic C1, Aromatic C2/C6N-CH₃
Benzylic CH₂ (of benzyloxy)C-benzyl (of benzyloxy)Aromatic C4', Aromatic C1''Aromatic protons of benzyloxy ring
Aromatic Protons (benzyl ring)Corresponding Aromatic CarbonsOther aromatic carbons in the same ring, Benzylic C (next to N)Other aromatic protons in the same ring
Aromatic Protons (benzyloxy ring)Corresponding Aromatic CarbonsOther aromatic carbons in the same ring, Benzylic C (of benzyloxy)Other aromatic protons in the same ring

Note: The numbering of the carbon and proton atoms is based on standard IUPAC nomenclature for this compound.

Relaxation and Nuclear Overhauser Effect (NOE) Studies for Conformational Dynamics

While 2D NMR techniques are excellent for determining the static connectivity of a molecule, they can also provide insights into its three-dimensional structure and dynamic behavior in solution. Relaxation and Nuclear Overhauser Effect (NOE) studies are particularly informative in this regard. ucl.ac.ukwikipedia.org

The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space, which can be detected as a change in the intensity of an NMR resonance when another is saturated. wikipedia.orgresearchgate.net The magnitude of the NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances up to about 5 Å. researchgate.net NOE experiments, such as 2D NOESY (Nuclear Overhauser Effect Spectroscopy), can reveal which protons are in close spatial proximity, thus providing crucial information about the molecule's conformation.

For this compound, NOE studies could be used to determine the preferred orientation of the benzyloxy group relative to the benzylamine (B48309) moiety. For instance, observing an NOE between the benzylic protons of the benzyloxy group and the aromatic protons on the benzylamine ring would suggest a folded conformation where these two groups are close to each other. Conversely, the absence of such NOEs might indicate a more extended conformation.

Relaxation time measurements (T₁ and T₂) can provide information about the mobility of different parts of the molecule. T₁, or the spin-lattice relaxation time, is sensitive to motions on the order of the inverse of the Larmor frequency, while T₂, the spin-spin relaxation time, is sensitive to slower motions. By measuring the relaxation times of different carbons and protons in this compound, one could assess the relative flexibility of the two aromatic rings and the central alkyl chain.

A hypothetical table of expected key NOE correlations for a folded conformation of this compound is provided below.

Irradiated ProtonsObserved NOE EnhancementImplied Proximity
Benzylic CH₂ (of benzyloxy)Aromatic H2'/H6' (of benzylamine ring)The benzyloxy group is folded back over the benzylamine ring.
N-CH₃Benzylic CH₂ (next to N)Proximity consistent with the covalent bond and local geometry.
Aromatic H2/H6 (benzyl ring)Benzylic CH₂ (next to N)Proximity consistent with the covalent structure.

Spectroscopic Methods for Investigating Molecular Interactions (e.g., UV-Vis Spectroscopy, Fluorescence Spectroscopy, Circular Dichroism)

Beyond NMR, other spectroscopic techniques are invaluable for studying how this compound might interact with other molecules or how its electronic properties are influenced by its environment.

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule. The aromatic rings in this compound will give rise to characteristic absorption bands in the UV region. The position and intensity of these bands can be sensitive to the solvent polarity and to the formation of intermolecular complexes, such as through hydrogen bonding or π-π stacking. For instance, the interaction of this compound with a protein could lead to a shift in its UV-Vis spectrum, providing evidence of binding. nih.gov

Fluorescence Spectroscopy is a highly sensitive technique that can be used to study the excited state properties of a molecule and its interactions. researchgate.net While benzene itself is not strongly fluorescent, substituted benzenes can exhibit fluorescence. The fluorescence properties of this compound, if any, would be influenced by its conformation and its interactions with the surrounding medium. Quenching or enhancement of fluorescence upon addition of another molecule can be a strong indicator of an interaction. nih.gov For example, a study on N-benzyl-N-methylamine, a structurally related compound, showed the formation of an intramolecular exciplex in polar solvents, which was characterized by a new, red-shifted fluorescence band. elsevierpure.com

Circular Dichroism (CD) Spectroscopy is used to study chiral molecules and their interactions with other chiral species. genesilico.pl While this compound itself is not chiral, it could potentially bind to a chiral macromolecule, such as a protein or DNA. If such binding occurs and induces a preferred conformation in the ligand, an induced CD spectrum might be observed. This would provide strong evidence for a specific binding mode.

A summary of how these spectroscopic methods could be applied to study the molecular interactions of this compound is presented in the table below.

Spectroscopic TechniqueInformation GainedPotential Application for this compound
UV-Vis Spectroscopy Electronic transitions, conjugationStudying shifts in absorption maxima upon binding to a target molecule.
Fluorescence Spectroscopy Excited state properties, molecular environmentDetecting binding events through fluorescence quenching or enhancement; investigating intramolecular interactions.
Circular Dichroism (CD) Chiral properties, secondary structure of macromoleculesInvestigating binding to chiral macromolecules and potential induction of chirality.

Future Research Trajectories and Unexplored Avenues for N 4 Benzyloxybenzyl Methylamine

Emerging Synthetic Paradigms and Scalability Challenges for Research Applications

The synthesis of n-(4-benzyloxybenzyl)methylamine and its precursors is fundamental to enabling broader research applications. Current synthetic routes, while effective at a laboratory scale, present challenges for scalability. A common approach to obtaining the core 4-(benzyloxy)benzylamine structure involves a multi-step process that begins with the protection of a phenolic hydroxyl group, followed by the reduction of a nitrile. nih.gov

One established synthetic pathway proceeds as follows:

SN2 Reaction: 4-cyanophenol is reacted with benzyl (B1604629) bromide in the presence of a base like potassium carbonate (K2CO3) in acetone. This step yields 4-(benzyloxy)benzonitrile with high efficiency, typically between 92-99%. nih.gov

Nitrile Reduction: The resulting benzonitrile (B105546) derivative undergoes reduction to the corresponding amine. A powerful reducing agent, lithium aluminum hydride (Li(AlH4)), is used in a solvent such as tetrahydrofuran (B95107) (THF). This two-step, one-pot reaction first forms an imine intermediate, which is then hydrolyzed to produce 4-(benzyloxy)benzylamine. nih.gov The yields for this reduction step show significant variability, ranging from 49% to 80%, which is often attributed to challenges in the isolation and purification process rather than electronic effects of substituents. nih.gov

The subsequent N-methylation to achieve the final this compound product typically involves direct N-methylation or reductive amination protocols. clockss.org

Table 1: Synthetic Route for 4-(benzyloxy)benzylamine Intermediate

Step Reaction Type Reactants Reagents/Solvents Product Yield
1 SN2 Nucleophilic Substitution 4-cyanophenol, Benzyl bromide K2CO3, Acetone 4-(benzyloxy)benzonitrile 92-99% nih.gov

This interactive table summarizes the key steps in the synthesis of the 4-(benzyloxy)benzylamine precursor.

Scalability Challenges:

Multi-step Synthesis: Each step in the synthesis adds time, cost, and potential for yield loss, making large-scale production complex.

Reagent Hazard and Cost: The use of potent, hazardous, and expensive reagents like Li(AlH4) poses significant safety and economic challenges for scaling up.

Purification: The variability in yields for the reduction step points to difficulties in purification. nih.gov Chromatographic purification, while effective in the lab, is often impractical and costly for large-scale industrial production.

Future research must focus on developing more streamlined, cost-effective, and "green" synthetic routes. Exploring alternative catalytic systems for the reduction step or investigating one-pot procedures that combine several transformations could significantly improve scalability and make this compound more accessible for extensive research.

Advanced Computational Approaches for Predictive Modeling and Drug Design Hypotheses

Computational chemistry offers a powerful, resource-efficient avenue to explore the properties of this compound and guide future drug design efforts. While specific computational studies on this exact molecule are not yet prevalent, established methodologies can be readily applied. Techniques like Density Functional Theory (DFT), which have been used to study the interactions of simpler molecules like methylamine (B109427) with carbon dioxide and water, can provide deep insights into the electronic structure and reactivity of this compound. rsc.org

Predictive Modeling: Computational tools can predict a wide range of physicochemical and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion - ADME). mdpi.com For this compound, this could involve:

Conformational Analysis: Identifying the most stable three-dimensional structures of the molecule, which is crucial for understanding its interaction with biological targets.

Binding Affinity Prediction: Through molecular docking simulations, researchers can predict how strongly the compound might bind to the active site of a target protein. This is essential for prioritizing derivatives for synthesis and biological testing.

ADMET Prediction: In silico models can estimate properties like intestinal permeability (e.g., Caco-2 permeability), interaction with metabolic enzymes (e.g., Cytochrome P450 isoforms), and potential for acting as a substrate for efflux pumps like P-glycoprotein. mdpi.com

Drug Design Hypotheses: The benzyloxy-benzylamine scaffold has been identified as a promising starting point for inhibitors of the acetyltransferase Eis, an enzyme linked to kanamycin (B1662678) resistance in Mycobacterium tuberculosis. nih.gov Advanced computational approaches can build on this finding by:

Structure-Activity Relationship (SAR) Modeling: Creating quantitative models that correlate structural modifications of the this compound scaffold with changes in inhibitory activity.

Virtual Screening: Using the known structure of a target protein, computational libraries of virtual compounds based on the this compound core can be rapidly screened to identify new derivatives with potentially higher potency or improved selectivity.

Table 2: Potential Computational Methods for this compound Research

Computational Method Application Area Research Goal
Density Functional Theory (DFT) Quantum Mechanics Elucidate electronic structure, reactivity, and interaction energies. rsc.org
Molecular Docking Drug Design Predict binding modes and affinities to biological targets (e.g., enzymes). mdpi.com
Molecular Dynamics (MD) Biophysics Simulate the dynamic behavior of the molecule within a biological environment (e.g., in a protein binding pocket or near a cell membrane).
QSAR/QSPR Cheminformatics Develop models to predict biological activity or physical properties based on chemical structure.

This interactive table outlines key computational techniques and their potential applications in the study of this compound.

Integration with Systems Biology Approaches for Comprehensive Cellular Understanding (in vitro)

To move beyond simple target-based activity, a systems biology approach is necessary to understand the comprehensive cellular impact of this compound. Systems biology integrates data from multiple high-throughput techniques to create a holistic model of cellular responses. nih.gov This is particularly important for compounds like substituted benzyloxy-benzylamines, which have been shown to have potential off-target effects or unidentified mechanisms of toxicity in mycobacteria, separate from their primary mode of action. nih.gov

Using complex in vitro models, such as cell cultures or organoids, researchers can expose the system to this compound and measure global changes at various molecular levels. nih.gov

Transcriptomics (RNA-seq): Measures changes in the expression levels of all genes in a cell. This can reveal which cellular pathways are activated or suppressed by the compound, offering clues about its mechanism of action and potential toxicity pathways.

Proteomics: Analyzes changes in the abundance and post-translational modifications of proteins. This provides a direct look at the functional machinery of the cell and can help identify the ultimate protein targets of the compound.

Metabolomics: Profiles the levels of small-molecule metabolites. This can indicate how the compound affects cellular metabolism and energy production.

By integrating these "omics" datasets, researchers can construct network models of the compound's interactions within the cell. nih.gov This approach can help to identify not only the intended target but also unintended off-targets, providing a more complete picture of the compound's biological activity and enabling the generation of new, testable hypotheses about its function. wikipedia.org

Potential as a Molecular Probe for Biological Target Identification and Validation

A significant challenge in drug discovery is definitively identifying the biological target(s) of a bioactive compound. This compound could be chemically modified to create a molecular probe, a tool designed specifically for target identification and validation. One powerful technique is photoaffinity labeling (PAL). nih.gov

The development of a PAL probe based on the this compound scaffold would involve two key modifications:

A Photoreactive Group: A small, chemically inert group (e.g., a diazirine) would be added to the molecule. Upon exposure to UV light, this group becomes highly reactive and forms a covalent bond with any nearby interacting proteins. nih.gov

A Reporter Tag: A second functional group, such as an alkyne or biotin (B1667282), would be incorporated. This tag does not interfere with the molecule's biological activity but allows for the subsequent detection and isolation of the covalently labeled proteins. nih.gov

Workflow for Target Identification:

The probe is introduced to a biological system (in vitro, e.g., cell lysate or intact cells).

After an incubation period to allow binding to its target(s), the system is irradiated with UV light to trigger covalent cross-linking.

The reporter tag is then used to visualize the labeled proteins (e.g., via "click" chemistry with a fluorescent azide) or to purify them (e.g., using streptavidin beads for a biotin tag). nih.gov

The isolated proteins are identified using mass spectrometry.

This approach would provide direct evidence of the physical interaction between this compound and its cellular partners, validating predicted targets from computational studies and potentially uncovering novel ones.

Unaddressed Research Questions and Future Hypothesis Generation for this compound Research

The exploration of this compound is still in its early stages, leaving a wide field of unaddressed questions and opportunities for future research. Synthesizing the current knowledge gaps and future trajectories allows for the generation of specific, testable hypotheses.

Key Unaddressed Questions:

What are the precise molecular targets of this compound that are responsible for its observed antimycobacterial activity?

Can the synthetic pathway be optimized to improve yield, reduce cost, and increase safety, thereby facilitating broader research and development?

What is the full spectrum of cellular pathways modulated by this compound in both bacterial and mammalian cells?

Can the core scaffold be rationally modified using computational models to enhance potency against specific targets while minimizing off-target effects?

Future Hypothesis Generation:

Hypothesis: Based on the activity of related compounds, it is hypothesized that this compound or its optimized derivatives will show potent inhibitory activity against specific enzymes essential for M. tuberculosis survival, such as the acetyltransferase Eis. nih.gov Future work should focus on synthesizing a focused library of analogs to test this hypothesis and build a robust SAR.

Hypothesis: It is hypothesized that a chemically-tagged molecular probe version of this compound can be synthesized and used to successfully identify its binding partners in mycobacterial cell lysates via photoaffinity labeling and mass spectrometry.

Hypothesis: Systems biology profiling (in vitro) of mycobacteria treated with this compound will reveal a unique transcriptomic and proteomic signature, distinct from known antibiotics, pointing towards a novel mechanism of action.

Hypothesis: The development of a scalable, catalytic synthesis route will significantly reduce the cost and environmental impact of producing this compound, making it a viable scaffold for large-scale drug discovery campaigns.

Addressing these questions and testing these hypotheses will be critical in unlocking the full therapeutic and scientific value of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.